molecular formula C10H5F6NO3 B2979499 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid CAS No. 2007916-44-9

2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid

Cat. No.: B2979499
CAS No.: 2007916-44-9
M. Wt: 301.144
InChI Key: KAEQSSXKVXBORV-UHFFFAOYSA-N
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Description

“2,6-Bis(trifluoromethyl)phenylboronic acid” and “2,6-Bis(trifluoromethyl)benzoic acid” are used as organic intermediates in synthesis . They are also used as pharmaceutical intermediates and organic intermediates in chemical synthesis .


Molecular Structure Analysis

The molecular formula of “2,6-Bis(trifluoromethyl)phenylboronic acid” is C8H5BF6O2 . The InChI code is 1S/C8H5BF6O2/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16)17/h1-3,16-17H .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2,6-Bis(trifluoromethyl)phenylboronic acid” include a density of 1.5±0.1 g/cm3, boiling point of 258.3±50.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Catalyst for Amidation Processes

2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting a potential application area for similar compounds in organic synthesis. The ortho-substituent of the boronic acid plays a crucial role in enhancing the reaction by preventing the coordination of amines, thus accelerating the amidation process, especially useful for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Synthesis of Novel Compounds

Research into the synthesis of new 2-amino bis(2-phosphonoacetic) acids via microwave irradiation of a mixture of amine, glyoxylic acid, and phosphorous acid opens up avenues for the creation of novel compounds using 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid as a building block. This process, sensitive to the steric hindrance of the amine, highlights the potential for designing specifically tailored molecules (Villemin, Moreau, & Bar, 2021).

Development of Antitumor and Antidiabetic Agents

2-Amino-2-oxoacetic acid, a related compound, serves as an active pharmaceutical ingredient due to its inhibition of lactic dehydrogenase (LDH), crucial for metabolic pathways in tumor cells, and exhibits significant anticancer activity. This positions this compound as a potential precursor in developing drugs for cancer and type 2 diabetes, highlighting the importance of structural characterization for understanding its medicinal properties (Delgado et al., 2019).

Memory Device Applications

The synthesis of ferrocene-terminated hyperbranched polyimide from a novel tetra-amine, including bis(4-amino-2-(trifluoromethyl)phenoxy) components, underscores the utility of trifluoromethylated compounds in advanced material sciences. This particular application in memory devices with bistable electrical conductivity emphasizes the role of such compounds in developing next-generation electronic components (Tan et al., 2017).

Safety and Hazards

“2,6-Bis(trifluoromethyl)phenylboronic acid” has several safety warnings. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[2,6-bis(trifluoromethyl)anilino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO3/c11-9(12,13)4-2-1-3-5(10(14,15)16)6(4)17-7(18)8(19)20/h1-3H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEQSSXKVXBORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)NC(=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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